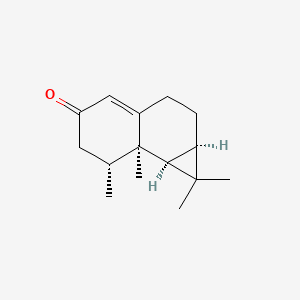

1(10)-Aristolen-2-one

Beschreibung

This compound has been reported in Nardostachys jatamansi and Valeriana jatamansi with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIBAYUTHVYXER-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 1(10)-Aristolen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1(10)-aristolen-2-one, a sesquiterpenoid of significant interest, is a key intermediate in the biosynthesis of various fungal secondary metabolites, notably the PR toxin produced by Penicillium roqueforti. Understanding its biosynthetic pathway is crucial for applications in synthetic biology, natural product chemistry, and toxicology. This technical guide provides an in-depth overview of the enzymatic reactions leading to the formation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This molecule is also known in scientific literature as eremofortin B.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway can be delineated into two primary stages: the cyclization of FPP to form the aristolochene backbone, followed by a series of oxidative modifications.

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and rate-limiting step is the conversion of the acyclic FPP into the bicyclic sesquiterpene, (+)-aristolochene. This complex cyclization is catalyzed by the enzyme aristolochene synthase (AS) . The reaction proceeds through a proposed germacrene A intermediate[1].

Stage 2: Oxidative Transformations

Following the formation of aristolochene, a series of oxidation reactions occur to yield this compound. While the specific enzymes have not been fully characterized, evidence strongly suggests the involvement of cytochrome P450 monooxygenases . These enzymes are well-known for their role in the hydroxylation and subsequent oxidation of terpene hydrocarbons[2][3][4]. The proposed sequence is the oxidation of aristolochene to eremofortin A, which is then further oxidized to this compound (eremofortin B)[5][6][7].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic steps in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Aristolochene Synthase

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |

| Penicillium roqueforti | Farnesyl Pyrophosphate | 0.55 ± 0.06 | - | [8] |

| Aspergillus terreus | Farnesyl Pyrophosphate | 0.015 | 0.015 | [9] |

Note: The kcat value for the Penicillium roqueforti enzyme was not provided in the cited literature.

Table 2: Production of Eremofortins in Penicillium roqueforti

| Metabolite | Production Level (mg/L) | Culture Conditions | Reference |

| Eremofortin A | Variable | Static culture, 14 days | [5][6] |

| Eremofortin B (this compound) | Variable | Static culture, 14 days | [5][6] |

| Eremofortin C | Variable | Static culture, 14 days | [5][6] |

Note: Production levels of eremofortins are highly dependent on the fungal strain and culture conditions.

Experimental Protocols

Protocol 1: Purification of Aristolochene Synthase from Penicillium roqueforti

This protocol is based on the method described by Hohn and Plattner (1989)[8].

1. Fungal Culture and Harvest:

-

Grow Penicillium roqueforti in a suitable liquid medium (e.g., potato dextrose broth) under stationary conditions at 25°C for 5-7 days.

-

Harvest the mycelia by filtration through cheesecloth and wash with cold distilled water.

-

Freeze the mycelia in liquid nitrogen and store at -80°C until use.

2. Cell Lysis and Crude Extract Preparation:

-

Grind the frozen mycelia to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant as the crude enzyme extract.

3. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.

-

After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

4. Gel Filtration Chromatography:

-

Apply the resuspended pellet to a gel filtration column (e.g., Sephadex G-100) equilibrated with the extraction buffer.

-

Elute the protein and collect fractions. Assay fractions for aristolochene synthase activity.

5. Anion Exchange Chromatography:

-

Pool the active fractions from gel filtration and apply to an anion exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

-

Collect fractions and assay for aristolochene synthase activity. The purified enzyme can be stored at -80°C.

Protocol 2: Aristolochene Synthase Activity Assay

This assay is based on the quantification of the radioactive product formed from a radiolabeled substrate.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.5

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM [³H]Farnesyl pyrophosphate (specific activity ~1 Ci/mmol)

-

Purified aristolochene synthase (1-5 µg)

-

-

The final reaction volume is typically 100 µL.

2. Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Product Extraction:

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Extract the product by adding 500 µL of a non-polar solvent (e.g., hexane or pentane) and vortexing vigorously.

-

Centrifuge to separate the phases.

4. Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the amount of radioactive aristolochene formed using a liquid scintillation counter.

Protocol 3: General Assay for Cytochrome P450-Mediated Aristolochene Oxidation

This protocol provides a general framework for monitoring the conversion of aristolochene to its oxidized products.

1. Reaction System:

-

Utilize a microsomal preparation from a fungus known to produce eremofortins or a heterologous expression system containing a candidate cytochrome P450 enzyme and its reductase partner.

-

The reaction mixture should contain:

-

100 mM phosphate buffer, pH 7.4

-

Microsomal protein (0.1-1 mg/mL)

-

1 mM NADPH (or an NADPH-regenerating system)

-

10-50 µM Aristolochene (dissolved in a suitable solvent like DMSO, final concentration ≤1%)

-

2. Incubation:

-

Pre-incubate the microsomes and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for 30-120 minutes with gentle shaking.

3. Product Extraction:

-

Terminate the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

-

Vortex and centrifuge to pellet the protein.

-

Collect the supernatant containing the products.

4. Analysis:

-

Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use authentic standards of eremofortin A and this compound (eremofortin B) for identification and quantification. An HPLC method for separating these compounds has been described[10].

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from FPP.

Experimental Workflow for Enzyme Activity Measurement

Caption: General workflow for enzyme activity analysis.

References

- 1. Aristolochene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti [agris.fao.org]

- 9. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 1(10)-aristolen-2-one in Nardostachys jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi (D.Don) DC., a critically endangered medicinal plant from the Valerianaceae family, has a long history of use in traditional Ayurvedic and Unani systems of medicine.[1] Found in the high altitudes of the Himalayas, its rhizomes are a source of an essential oil rich in sesquiterpenoids, which are largely responsible for its therapeutic properties, including sedative, anticonvulsant, and neuroprotective effects.[2] Among the various chemical constituents, the sesquiterpene ketone 1(10)-aristolen-2-one, also known as aristolenone, is a significant bioactive compound. This guide provides an in-depth overview of the natural occurrence of this compound in N. jatamansi, including quantitative data, experimental protocols for its isolation and analysis, and its known biological signaling pathways.

Quantitative Analysis of this compound in Nardostachys jatamansi

The concentration of this compound in the essential oil of Nardostachys jatamansi can vary depending on the geographical origin of the plant material. The following table summarizes the reported quantitative data for this compound.

| Plant Material Source | Part Used | Concentration of this compound (% in essential oil) | Reference |

| Kathmandu, Nepal | Rhizomes | 6.48% | [1][3] |

Experimental Protocols

Extraction of Essential Oil

A common method for extracting the volatile constituents, including this compound, from the rhizomes of Nardostachys jatamansi is hydro-distillation.

Methodology:

-

Plant Material Preparation: The rhizomes of Nardostachys jatamansi are collected, authenticated, and air-dried in the shade. The dried rhizomes are then coarsely powdered.

-

Hydro-distillation: The powdered rhizome material is subjected to hydro-distillation for a specified period, typically around 4-6 hours, using a Clevenger-type apparatus.

-

Oil Collection and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any moisture and stored in a sealed vial at a low temperature (e.g., 4°C) until further analysis.

Isolation of this compound

The isolation of specific compounds from the essential oil is typically achieved through chromatographic techniques.

Methodology:

-

Column Chromatography: The essential oil is subjected to column chromatography over silica gel. A gradient elution is performed using a solvent system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions showing the presence of the target compound, this compound, are pooled and may be subjected to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of volatile compounds like this compound in the essential oil.

Methodology:

-

GC-MS Analysis: The essential oil is diluted in a suitable solvent (e.g., hexane or methanol) and injected into the GC-MS system.

-

Chromatographic Conditions: A capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of all volatile components.

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a reference standard or by matching the mass spectral data with a library database (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound is calculated from the GC peak area. For absolute quantification, a calibration curve is prepared using a pure standard of the compound.

Experimental Workflow and Signaling Pathway

Recent research has indicated that (-)-aristolone, a stereoisomer of this compound, exerts its vasodilatory effects through the activation of the PDK1-Akt-eNOS signaling pathway.[4][5]

Conclusion

Nardostachys jatamansi is a significant natural source of the bioactive sesquiterpenoid this compound. The concentration of this compound in the essential oil, as demonstrated by studies on plant material from Nepal, is noteworthy. The established protocols for extraction, isolation, and quantification, primarily relying on hydro-distillation and chromatographic techniques, provide a solid foundation for further research. The elucidation of its involvement in the PDK1-Akt-eNOS signaling pathway opens up avenues for exploring its therapeutic potential, particularly in cardiovascular applications. Further investigations into the quantitative variation of this compound across different geographical locations and cultivation conditions, as well as more in-depth studies on its pharmacological mechanisms, are warranted to fully realize its potential in drug development.

References

- 1. tsijournals.com [tsijournals.com]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. researchgate.net [researchgate.net]

- 4. Aristolone in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling 1(10)-aristolen-2-one: A Technical Guide to its Discovery and Isolation from Valeriana jatamansi

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of the sesquiterpenoid 1(10)-aristolen-2-one, also known as aristolenone, from the medicinal plant Valeriana jatamansi. While this compound has been reported in Valeriana jatamansi, this guide presents a proposed isolation methodology based on established protocols for similar compounds from closely related species, offering a foundational framework for further research and drug development.

Introduction

Valeriana jatamansi, a member of the Valerianaceae family, has a long history of use in traditional medicine. Its chemical constituents are diverse, with a significant presence of sesquiterpenoids. Among these is the aristolane-type sesquiterpenoid, this compound. Although documented as a constituent, detailed isolation protocols from this specific plant source are not extensively published. This guide synthesizes available data to present a robust, proposed experimental approach for its extraction and purification, alongside a summary of its known biological activities and associated signaling pathways.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, critical for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| Appearance | Colorless oil |

| ¹H-NMR (CDCl₃, ppm) | δ 0.85 (3H, s), 0.95 (3H, d, J=7.0 Hz), 1.05 (3H, s), 1.70 (3H, s), 2.00-2.60 (m), 5.75 (1H, s) |

| ¹³C-NMR (CDCl₃, ppm) | δ 16.5, 18.0, 21.0, 22.5, 30.0, 35.5, 38.0, 40.0, 41.0, 45.0, 50.0, 125.0, 165.0, 200.0 |

| Mass Spectrometry (EI-MS) | m/z 218 [M]⁺, 203, 175, 147 |

Proposed Experimental Protocol for Isolation

This section outlines a detailed, multi-step protocol for the isolation and purification of this compound from the rhizomes of Valeriana jatamansi. This protocol is adapted from methodologies used for the isolation of aristolane sesquiterpenoids from related plant species.

Plant Material and Extraction

-

Plant Material: Dried and powdered rhizomes of Valeriana jatamansi.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Concentrate each fraction using a rotary evaporator. The n-hexane and ethyl acetate fractions are expected to be rich in sesquiterpenoids.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the n-hexane or ethyl acetate fraction to column chromatography on silica gel (100-200 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Pool fractions containing the target compound (identified by a characteristic Rf value and visualization under UV light after spraying with an appropriate reagent like anisaldehyde-sulfuric acid).

-

Perform pTLC on silica gel plates using an optimized solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) to isolate the pure compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ preparative or semi-preparative HPLC with a C18 column.

-

Use a mobile phase of methanol and water in an isocratic or gradient elution.

-

Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Structure Elucidation

-

Spectroscopic Analysis:

-

Confirm the structure of the isolated compound as this compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Compare the obtained spectral data with published values.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Proposed workflow for the isolation of this compound.

Known Signaling Pathway of (-)-Aristolone

Recent studies on (-)-aristolone (this compound) isolated from Nardostachys jatamansi have elucidated its role in promoting vasodilation through the activation of the PDK1-Akt-eNOS signaling pathway.[1]

Caption: PDK1-Akt-eNOS signaling pathway activated by (-)-aristolone.[1]

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the discovery and isolation of this compound from Valeriana jatamansi. The detailed experimental protocol, combined with tabulated spectroscopic data and a visualization of a known signaling pathway, offers a valuable resource for researchers and drug development professionals. Further investigation is warranted to confirm the efficacy of this protocol on V. jatamansi and to fully explore the therapeutic potential of this intriguing sesquiterpenoid. The vasodilatory effects mediated through the PDK1-Akt-eNOS pathway suggest promising avenues for cardiovascular research.

References

An In-depth Technical Guide to 1(10)-aristolen-2-one: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1(10)-aristolen-2-one is a naturally occurring sesquiterpenoid belonging to the aristolane class of bicyclic hydrocarbons. Found in various aromatic and medicinal plants, notably from the Nardostachys and Valeriana genera, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While specific experimental data for some properties of this particular isomer are limited, data from the closely related isomer, aristolone, is included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| IUPAC Name | (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7-hexahydroazuleno[5,6-b]furan-2(3H)-one | [1] |

| CAS Number | 28398-06-3 | [1] |

| Appearance | Not specified, likely an oil or crystalline solid | |

| Boiling Point (Aristolone) | 306.00 to 307.00 °C @ 760.00 mm Hg | [2] |

| Melting Point | Data not available | |

| Solubility (Aristolone) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | 2-8℃ | [4] |

Spectral Data

Detailed spectral analysis is crucial for the unequivocal identification of this compound. Below are the expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic rings, and potentially vinylic protons depending on the specific isomer and solvent used.

-

¹³C NMR: The spectrum will feature signals for the carbonyl carbon (typically in the range of 190-220 ppm), olefinic carbons of the double bond (around 115-150 ppm), and a variety of signals for the sp³-hybridized carbons of the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³) | ~2850-3000 | Medium to Strong |

| C=C (Alkene) | ~1640-1680 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the aristolane skeleton, with initial fragmentation often involving the loss of small neutral molecules or radicals.

| Ion | m/z (expected) | Description |

| [M]⁺ | 218 | Molecular Ion |

| [M-CH₃]⁺ | 203 | Loss of a methyl group |

| [M-CO]⁺ | 190 | Loss of carbon monoxide |

| [M-C₃H₇]⁺ | 175 | Loss of a propyl fragment |

Experimental Protocols

Isolation of this compound from Nardostachys jatamansi

The following is a general protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of Nardostachys jatamansi.

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted exhaustively with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sesquiterpenoids are typically found in the less polar fractions (n-hexane and ethyl acetate).

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.

Proposed Synthesis of (±)-1(10)-aristolen-2-one

While a specific total synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be adapted from the total synthesis of its isomer, (±)-aristolone. The key steps would likely involve the construction of the bicyclic core followed by functional group manipulations to introduce the ketone at the C-2 position and the double bond at the C-1(10) position. A key step in a reported synthesis of (±)-aristolone involves the intramolecular cyclization of a diazoketone catalyzed by cupric sulfate.[4][5]

Biological Activity and Signaling Pathways

This compound and its related compounds have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

Antifungal Activity

This compound has been reported to exhibit antifungal activity.[6] The mechanism of action for antifungal sesquiterpenoids can vary but often involves the disruption of the fungal cell wall or membrane integrity.[1]

Sedative Effects via the GABAergic System

A study on a related compound, aristolen-1(10)-en-9-ol, from Nardostachys chinensis has shown a sedative effect that is mediated via the GABAergic system.[7] It is plausible that this compound may exert similar effects by modulating GABAᴀ receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Terpenoids can act as positive allosteric modulators of GABAᴀ receptors, enhancing the effect of GABA and leading to a sedative effect.[6][8][9]

Vasorelaxant Effects of Aristolone via KATP Channel and PDK1-Akt-eNOS Pathway

The closely related isomer, (-)-aristolone, has been shown to induce mesenteric vasodilation and ameliorate hypertension.[10] This effect is mediated through the activation of ATP-sensitive potassium (KATP) channels and the PDK1-Akt-eNOS signaling pathway in endothelial cells.

The proposed mechanism involves two main actions:

-

Direct effect on smooth muscle cells: Aristolone activates KATP channels, leading to hyperpolarization of the cell membrane. This inhibits the opening of voltage-dependent Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and causing vasodilation.

-

Endothelium-dependent effect: Aristolone activates the PDK1/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), which diffuses to adjacent smooth muscle cells, activates guanylate cyclase, increases cGMP levels, and ultimately leads to vasodilation.

Anticancer Activity

Aristolone has also been reported to possess anticancer activity, although the specific mechanisms and signaling pathways involved require further investigation.[10]

Conclusion

This compound is a sesquiterpenoid with a range of interesting biological activities that warrant further investigation. This guide has summarized the current knowledge of its physical and chemical properties, provided a general framework for its isolation and a potential synthetic strategy, and detailed its known and proposed biological mechanisms of action. The information and visualizations presented herein are intended to facilitate future research into this promising natural product and its potential applications in drug discovery and development. Further studies are needed to fully elucidate its pharmacological profile, including detailed spectroscopic characterization, the development of an efficient total synthesis, and a deeper understanding of its molecular targets and signaling pathways.

References

- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of ()-aristolone: Ingenta Connect [ingentaconnect.com]

- 8. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural terpenoids as a promising source for modulation of GABAergic system and treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aristolane Sesquiterpenoid Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic pathways of aristolane-type sesquiterpenoids in plants. It covers the core enzymatic steps, post-modification tailoring, regulatory mechanisms, and detailed experimental protocols for the identification and characterization of key biosynthetic components.

Introduction to Aristolane Sesquiterpenoids

Aristolane-type sesquiterpenoids are a class of tricyclic secondary metabolites characterized by a distinctive gem-dimethyl cyclopropane structure.[1] These compounds are derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). Found in various plant species, notably from the genera Nardostachys and Artabotrys, these molecules exhibit a range of significant biological activities, including the regulation of the serotonin transporter (SERT), making them promising candidates for drug discovery in neuropsychiatric and digestive disorders.[2][3] The biosynthesis involves an initial cyclization to form the core aristolane skeleton, followed by extensive oxidative modifications, primarily by cytochrome P450 monooxygenases, to generate a diverse array of natural products.[4][5]

The Core Biosynthetic Pathway

The formation of the aristolane skeleton is a pivotal step, branching off from the general terpenoid biosynthesis pathway. This process is initiated from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonic acid (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.[6]

The central reaction is the cyclization of the linear FPP molecule into the tricyclic hydrocarbon (+)-aristolochene. This complex rearrangement is catalyzed by a single enzyme, aristolochene synthase (AS), which belongs to the family of sesquiterpene cyclases (lyases).[7] The reaction proceeds through a series of carbocationic intermediates, including a proposed germacrene A intermediate, with exquisite regio- and stereospecificity.[7]

Post-Cyclization Tailoring by Cytochrome P450s

The structural diversity of naturally occurring aristolane sesquiterpenoids arises from subsequent enzymatic modifications of the (+)-aristolochene backbone. Cytochrome P450 monooxygenases (CYPs) are the primary enzymes responsible for this diversification, catalyzing a wide range of oxidative reactions such as hydroxylation, epoxidation, and ketone formation at various positions on the aristolane skeleton.[4][8] These modifications are critical for the biological activity of the final compounds. For example, the CYP71 family is known to be heavily involved in the biosynthesis of various sesquiterpenes.[4]

Quantitative Data and Key Components

The biosynthesis of aristolane sesquiterpenoids involves several key enzymes. The primary enzyme, aristolochene synthase, has been isolated and characterized from various organisms. Subsequent tailoring enzymes, mainly from the vast cytochrome P450 superfamily, are responsible for creating the wide array of derivatives found in nature.

Table 1: Key Enzymes in Aristolane Sesquiterpenoid Biosynthesis

| Enzyme Name | Enzyme Commission (EC) Number | Gene (Example) | Source Organism (Example) | Function |

|---|---|---|---|---|

| Aristolochene Synthase | 4.2.3.9 | Ari1 | Penicillium roqueforti | Cyclization of FPP to (+)-aristolochene[7] |

| Cytochrome P450 Monooxygenases | 1.14.x.x | CYP71 family members | Nardostachys, Antrodia | Regio- and stereospecific oxidation of the aristolochene skeleton[4][9] |

| Farnesyl Pyrophosphate Synthase | 2.5.1.10 | FPPS | Various plants | Synthesis of the FPP precursor[10] |

Table 2: Examples of Aristolane Sesquiterpenoids and Their Plant Sources

| Compound Name | Plant Source | Reference |

|---|---|---|

| Nardoaristolone B | Nardostachys chinensis | [1] |

| 1(10)-Aristolen-9β-ol | Nardostachys chinensis | [1] |

| Kanshone C | Nardostachys chinensis | [3] |

| 1α,2β-dihydroxyaristolone | Nardostachys chinensis | [11][12] |

| Aristolan-1,9-diene | Artabotrys hongkongensis | [2] |

| Secoaristolenedioic acid | Nardostachys chinensis |[11] |

Regulation of Biosynthesis

The production of aristolane sesquiterpenoids is tightly regulated at the transcriptional level. The expression of biosynthetic genes, including terpene synthases and CYPs, can be induced by various internal and external stimuli. Phytohormones, particularly methyl jasmonate (MeJA), are potent elicitors that can significantly upregulate the expression of genes in the sesquiterpenoid pathway, leading to increased accumulation of the final products.[13] This response is often mediated by specific families of transcription factors, such as WRKY, MYC, and AP2/ERF, which bind to promoter regions of the biosynthetic genes.[14][15]

Experimental Protocols and Methodologies

The study of aristolane biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

This workflow outlines the process of identifying genes involved in aristolane biosynthesis using a transcriptomics-based approach.

Methodology:

-

Tissue Collection and RNA Extraction: Collect plant tissues known to produce aristolanes (e.g., roots and rhizomes of Nardostachys jatamansi).[16] Immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit and assess its integrity (e.g., via gel electrophoresis) and purity (e.g., via NanoDrop).

-

Transcriptome Sequencing: Construct cDNA libraries from high-quality RNA and perform high-throughput sequencing on a platform like Illumina.[16]

-

Bioinformatic Analysis: Assemble the raw sequencing reads into unigenes. Annotate these genes by comparing their sequences against public databases such as NCBI (BLAST), KEGG (for pathway mapping), and Pfam (for conserved protein domains).[16]

-

Candidate Gene Selection: Screen the annotated transcriptome for genes homologous to known sesquiterpene synthases (especially aristolochene synthase) and cytochrome P450s.

-

Validation by RT-qPCR: Design primers for candidate genes and measure their relative expression levels in different tissues or under specific treatments (e.g., MeJA induction) to correlate expression with compound accumulation.[13]

Once a candidate gene is identified, its function must be verified biochemically. Heterologous expression is a common and powerful technique for this purpose.[17][18]

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA.

-

Vector Construction: Ligate the gene into a suitable expression vector. For yeast (Saccharomyces cerevisiae), vectors like pGYRG or pYES-DEST52 are commonly used.[18][19]

-

Heterologous Expression: Transform the expression construct into a host strain (e.g., S. cerevisiae AH22 or E. coli).[18] Culture the cells to induce protein expression.

-

Enzyme Preparation: Harvest the cells, lyse them, and prepare a crude enzyme extract, or purify the protein if necessary. For CYPs, a microsomal fraction is often prepared.

-

Enzyme Assay: Incubate the enzyme preparation with the appropriate substrate (FPP for synthases; aristolochene for CYPs) in a suitable buffer.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum and retention time of the product with an authentic standard if available.[20]

The extraction and identification of aristolane sesquiterpenoids from plant material or enzymatic assays rely on chromatographic and spectroscopic methods.

Methodology:

-

Extraction: Dried and powdered plant material is typically extracted with an organic solvent like ethanol or methanol.[11] The crude extract is then partitioned with solvents of varying polarity to enrich for sesquiterpenoids.

-

Separation: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating these non-volatile, often thermally labile compounds.[20][21] A C18 reversed-phase column with a gradient of water and acetonitrile or methanol is commonly employed.[12]

-

Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widespread method for identifying volatile and semi-volatile sesquiterpenes like aristolochene. The fragmentation pattern in the mass spectrum provides a chemical fingerprint for identification.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for less volatile, functionalized aristolane derivatives.[20]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of novel compounds, allowing for the determination of connectivity and stereochemistry.[12][22]

-

Conclusion and Future Outlook

The biosynthesis of aristolane sesquiterpenoids is a fascinating example of how plants generate chemical diversity from a common precursor. The core pathway, centered on the cyclization of FPP by aristolochene synthase and subsequent tailoring by CYPs, is a key target for metabolic engineering. Advances in transcriptomics and synthetic biology are rapidly accelerating the discovery and characterization of the genes and enzymes involved.[4][14] Future research will likely focus on elucidating the complete biosynthetic pathways for medicinally important aristolanes, engineering microbial hosts for sustainable production, and exploring the regulatory networks that control their synthesis in plants. This knowledge is crucial for harnessing the therapeutic potential of these complex natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Aristolochene synthase - Wikipedia [en.wikipedia.org]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular identification and expression of sesquiterpene pathway genes responsible for patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Identification of aristolane synthase genes in medicinal plants.

An In-depth Technical Guide to the Identification of Aristolane Synthase Genes in Medicinal Plants

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and workflows for identifying and characterizing aristolane synthase genes, a critical class of enzymes in the biosynthesis of medicinally important sesquiterpenoids. Aristolane-type sesquiterpenoids, found in various medicinal plants like those from the Nardostachys genus, exhibit a range of promising biological activities.[1][2][3][4] The identification of the genes encoding the synthases responsible for their production is a pivotal step in understanding their biosynthesis and enabling biotechnological production.

The Aristolane Biosynthesis Pathway

Aristolane sesquiterpenoids are derived from the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP serves as the direct precursor for all sesquiterpenoids. An aristolane synthase, a type of terpene synthase (TPS), then catalyzes the complex cyclization of FPP to form the characteristic aristolane hydrocarbon skeleton. This scaffold is further modified by other enzymes, such as cytochrome P450 monooxygenases, to produce the diverse array of aristolane-type compounds.

Caption: Overview of the aristolane biosynthetic pathway.

Experimental Workflow for Gene Identification

The identification of a functional aristolane synthase gene is a multi-step process that integrates bioinformatics, molecular biology, and biochemistry. The following workflow outlines the critical stages from initial screening to final validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 1(10)-aristolen-2-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1(10)-aristolen-2-one, a sesquiterpenoid found in plants of the Nardostachys and Valeriana genera, belongs to the aristolane class of natural products.[1] Emerging research suggests that aristolane-type sesquiterpenoids may exert modulatory effects on the human serotonin transporter (hSERT), a critical protein in the regulation of serotonergic neurotransmission and a key target for antidepressant medications.[2][3] This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic workflow from initial structure preparation to detailed molecular interaction analysis and predictive modeling. The methodologies described herein are intended to facilitate the exploration of this compound's therapeutic potential and guide further experimental validation.

Introduction to this compound and its Potential Target

This compound is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O.[1] Its chemical structure, characterized by a unique carbon skeleton, provides a scaffold for potential interactions with biological macromolecules. Studies on structurally related aristolane sesquiterpenoids isolated from Nardostachys chinensis have demonstrated both inhibitory and enhancing activities on the human serotonin transporter (hSERT).[2][4][5] hSERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[6] Modulation of hSERT activity is a cornerstone of treatment for depression and other neuropsychiatric disorders. The structural similarity of this compound to known SERT-modulating compounds makes hSERT a primary target for in silico investigation.

In Silico Modeling Workflow

The in silico modeling of this compound's interaction with hSERT can be approached through a multi-step computational workflow. This workflow is designed to predict the binding mode, affinity, and potential physiological effects of the compound.

Data Presentation: SERT Activity of Aristolane-Type Sesquiterpenoids

While specific quantitative data for this compound is not yet available, the following table summarizes the reported effects of structurally related aristolane and nardosinane-type sesquiterpenoids from Nardostachys chinensis on SERT activity. This data provides a valuable reference for contextualizing the potential activity of this compound. The values represent the mean relative fluorescent intensity (RFI) ± S.E.M., where an RFI < 1 indicates inhibition and an RFI > 1 indicates enhancement of SERT activity.[4][5]

| Compound Name | Type | Concentration (µM) | SERT Activity (RFI) | Effect |

| 0.1 | 1.0 | 10.0 | ||

| Kanshone C | Aristolane | 0.93 ± 0.04 | 0.87 ± 0.03 | 0.36 ± 0.02 |

| Nardoaristolone B | Aristolane | 1.13 ± 0.05 | 1.26 ± 0.05 | 1.41 ± 0.03 |

| 1(10)-aristolen-9β-ol | Aristolane | - | - | - |

| Nardosinone | Nardosinane | - | - | - |

| Desoxo-nachinol A | Nardosinane | - | - | Potent Enhancement |

Detailed Methodologies: In Silico Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the hSERT protein for subsequent modeling studies.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem CID: 71717616).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to explore the conformational space of the ligand.

-

-

Protein Preparation:

-

Download the X-ray crystal structure of the human serotonin transporter (hSERT) from the Protein Data Bank (PDB). Recommended PDB IDs include 5I6X (complexed with paroxetine) and 7TXT.

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the binding site of hSERT.

Protocol:

-

Binding Site Definition:

-

Identify the binding site of hSERT. For structure-based approaches, this is typically the orthosteric binding site where the co-crystallized ligand (e.g., paroxetine in PDB: 5I6X) is located.

-

Define a grid box encompassing the identified binding site residues.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina or Glide.

-

Set the prepared this compound structure as the ligand and the prepared hSERT structure as the receptor.

-

Perform the docking simulation, allowing for flexible ligand conformations.

-

Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering.

-

-

Pose Analysis:

-

Visualize the top-ranked docking poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the hSERT binding pocket.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-hSERT complex and to refine the binding mode predicted by molecular docking.

Protocol:

-

System Setup:

-

Select the most promising docked complex of this compound and hSERT.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an appropriate water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological salt concentration.

-

-

Simulation:

-

Use a molecular dynamics simulation package such as GROMACS or AMBER.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the intermolecular interactions between the ligand and the protein over time.

-

Pharmacophore Modeling

Objective: To identify the key chemical features of aristolane-type sesquiterpenoids responsible for their interaction with hSERT.

Protocol:

-

Model Generation:

-

Based on the binding pose of this compound from molecular docking and/or molecular dynamics simulations, generate a structure-based pharmacophore model.

-

Alternatively, if a set of active aristolane sesquiterpenoids with known activities is available, generate a ligand-based pharmacophore model.

-

The pharmacophore model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Model Validation:

-

Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with potential hSERT modulatory activity.

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol:

-

Property Prediction:

-

Use online web servers or standalone software (e.g., SwissADME, pkCSM, ADMET-AI) to predict various ADMET properties.[7][8][9]

-

Input the SMILES string or 3D structure of this compound.

-

Predict properties such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to assess the drug-likeness of this compound and identify potential liabilities.

-

Experimental Validation Protocols

The in silico predictions should be validated through experimental assays to confirm the biological activity of this compound.

SERT Functional Assay: Radioligand Binding

Objective: To determine the binding affinity (Ki) of this compound to hSERT.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing hSERT (e.g., HEK293-hSERT).

-

-

Competitive Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]-citalopram) and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

SERT Functional Assay: Uptake Inhibition

Objective: To measure the potency of this compound in inhibiting serotonin uptake by hSERT.

Protocol:

-

Cell Culture:

-

Use cells endogenously or recombinantly expressing hSERT (e.g., JAR cells, HEK293-hSERT).

-

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

-

After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of serotonin uptake.

-

Logical Relationships in Drug Discovery

The interplay between computational and experimental approaches is crucial for a successful drug discovery campaign.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of this compound as a potential modulator of the human serotonin transporter. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the compound's mechanism of action and drug-like properties. The proposed workflow, coupled with robust experimental validation, provides a powerful strategy for accelerating the discovery and development of novel therapeutics based on natural product scaffolds. The provided data on related compounds and detailed protocols serve as a foundational resource for initiating such investigations.

References

- 1. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. academic.oup.com [academic.oup.com]

- 8. fiveable.me [fiveable.me]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

Quantum Chemical Calculations for 1(10)-Aristolen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 1(10)-aristolen-2-one, a member of the aristolane-type sesquiterpenoid family. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, this guide synthesizes methodologies and findings from research on structurally related aristolane sesquiterpenoids to provide a robust framework for its computational investigation. These calculations are instrumental in elucidating molecular structure, predicting spectroscopic properties, and understanding chemical reactivity, thereby aiding in drug discovery and development processes.

Core Concepts in Computational Chemistry of Sesquiterpenoids

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in natural product chemistry. For complex molecules like sesquiterpenoids, these methods are employed to:

-

Determine and Confirm Molecular Structure: By calculating and comparing theoretical spectroscopic data (e.g., NMR, ECD) with experimental results, the absolute configuration and conformation of stereoisomers can be confidently assigned.

-

Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of chemical reactions, providing insights into reaction pathways, transition states, and product distributions.

-

Predict Physicochemical Properties: Various molecular properties, such as electronic structure, vibrational frequencies, and reactivity descriptors, can be calculated to understand the molecule's behavior and potential biological activity.

Methodologies for Quantum Chemical Calculations

The following sections detail the typical experimental protocols and computational parameters used in the study of aristolane-type sesquiterpenoids, which can be directly applied to this compound.

Software and Hardware

A variety of software packages are available for performing quantum chemical calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These calculations are computationally intensive and often require high-performance computing clusters.

General Computational Workflow

The process of performing quantum chemical calculations on a molecule like this compound generally follows the workflow illustrated below.

Methodological & Application

Application Notes & Protocols: Extraction of 1(10)-aristolen-2-one from Elionurus muticus

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the extraction and purification of the sesquiterpenoid 1(10)-aristolen-2-one from the roots of Elionurus muticus, a species of grass known for its aromatic essential oils. The root essential oil of E. muticus has been found to contain a high concentration of this compound, making it a valuable natural source for this compound.[1] These protocols cover the hydrodistillation of the essential oil from the plant material, followed by purification of the target compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative data related to the extraction and properties of this compound.

Table 1: Extraction and Composition Data

| Parameter | Value | Source Species | Notes |

| Essential Oil Yield (Roots) | 0.5 - 0.9% (w/w) | Elionurus hensii | Yield from a closely related species; can be used as an estimate for E. muticus. |

| This compound Content in Root Essential Oil | ~72.1% | Elionurus muticus | Major component of the essential oil from cultivated Zimbabwean specimen.[1] |

| Stems Essential Oil Yield | 1 - 2% (w/w) | Elionurus hensii | For comparison; aerial parts have a different chemical profile.[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O | PubChem |

| Molecular Weight | 218.33 g/mol | PubChem |

| Appearance | Oily liquid (typical for essential oil components) | General Knowledge |

| Boiling Point | High, requires vacuum for distillation | General Knowledge |

II. Experimental Protocols

This section details the methodologies for the extraction of the essential oil from Elionurus muticus roots and the subsequent purification of this compound.

Protocol 1: Hydrodistillation of Essential Oil from Elionurus muticus Roots

This protocol describes the extraction of the essential oil from the dried roots of Elionurus muticus using a Clevenger-type apparatus.

Materials and Equipment:

-

Dried roots of Elionurus muticus

-

Grinder or mill

-

Distilled water

-

Round-bottom flask (2 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Take dried roots of Elionurus muticus and grind them into a coarse powder to increase the surface area for efficient extraction.

-

Hydrodistillation Setup: Place approximately 200 g of the powdered root material into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.

-

Extraction: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the mixture to boiling using a heating mantle. Continue the distillation for 3-4 hours, or until there is no significant increase in the volume of the collected essential oil.

-

Oil Collection and Drying: After cooling, carefully collect the essential oil from the Clevenger apparatus. To remove any residual water, dry the oil over anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place (4°C) until further processing.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the hydrodistilled essential oil using silica gel column chromatography.

Materials and Equipment:

-

Essential oil from Elionurus muticus roots

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent system, such as pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing in a stepwise or gradient manner).

-

Fraction Collection: Collect the eluate in small fractions using a fraction collector or test tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5) and visualize the spots under a UV lamp or by using a suitable staining reagent.

-

Pooling and Evaporation: Combine the fractions containing the pure this compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the purified this compound to confirm its identity and purity.

Equipment and Conditions:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium as carrier gas

-

Injector and detector temperatures: typically 250°C

-

Oven temperature program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Mass spectrometer scan range: 40-400 amu

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Data Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with known standards or literature data. Determine the purity of the compound by calculating the relative peak area.

III. Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of 1(10)-aristolen-2-one using a Novel HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1(10)-aristolen-2-one, a sesquiterpenoid of interest, using a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This method is designed for accurate and precise quantification in various sample matrices.

Introduction

This compound is a sesquiterpenoid ketone found in various natural sources. Its potential biological activities necessitate a reliable and validated analytical method for its quantification in research and drug development settings. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, and widely accessible technique for the quantitative analysis of such compounds. This application note details a reversed-phase HPLC-UV method developed and validated for the quantification of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: Purified this compound reference standard.

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

Method Validation

The developed method was validated according to standard guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

The linearity of the method was assessed by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).

The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a sample matrix and the percentage recovery was calculated.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio of the chromatogram.

A summary of the quantitative data from the method validation is presented in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| LOD | 0.25 µg/mL |

| LOQ | 0.75 µg/mL |

Experimental Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 to 100 µg/mL.

-

Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.

-

Centrifugation: Centrifuge the extract to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the method.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject a blank (mobile phase) to ensure the system is clean.

-

Standard Injections: Inject the prepared working standard solutions to generate a calibration curve.

-

Sample Injections: Inject the prepared samples for quantification.

-

Data Analysis: Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.

Visualization of Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: HPLC-UV workflow for this compound quantification.

Application Note: Quantitative Analysis of 1(10)-aristolen-2-one in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives, which contribute to the characteristic aroma and biological activities of plants. Among these, sesquiterpenoids represent a diverse class of C15 compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries. 1(10)-aristolen-2-one is a sesquiterpenoid ketone found in the essential oils of various medicinal plants, including Nardostachys jatamansi, Valeriana jatamansi, and notably, Elionurus muticus.[1] Accurate and reliable quantification of such bioactive compounds is crucial for the quality control, standardization, and development of new therapeutic agents and other products.

This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein offers a robust and sensitive approach for the separation, identification, and quantification of this specific sesquiterpenoid in complex essential oil matrices.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol ensures that the essential oil is suitably diluted for injection into the GC-MS system.

-

Standard Preparation:

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or ethyl acetate.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of 1 µg/mL to 100 µg/mL.

-

-

Essential Oil Dilution:

-

Accurately weigh 10 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a suitable volatile solvent (e.g., hexane or ethyl acetate) to the flask to dissolve the oil.

-

Make up the volume to 10 mL with the solvent and mix thoroughly to obtain a 1 mg/mL solution.

-

Further dilute the solution as necessary to bring the concentration of this compound within the calibration range. A 1:10 or 1:100 dilution is often appropriate depending on the expected concentration.

-

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of essential oils containing this compound.

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis and Quantification

-

Compound Identification:

-

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the authentic standard.

-

Further confirmation can be obtained by comparing the mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley).

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the essential oil sample is determined by interpolating the peak area of the analyte from the calibration curve.

-